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molecular formula C36H52N4O8 B8349413 Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate

Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate

Cat. No. B8349413
M. Wt: 668.8 g/mol
InChI Key: PTOCDYCQAODDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079867B2

Procedure details

To a solution of compound (18) (6.84 g, 15.53 mmol) in dry MeCN (150 ml) were added N,N′-diisopropylethyl amine (13.52 ml, 10.03 g, 77.63 mmol) and tert-butyl bromoacetate (4.82 ml, 6.36 g, 32.61 mmol). The reaction mixture was slowly heated to 60° C., and stirred for 10 hours. The solvent was evaporated under reduced pressure, and the residue was dissolved in a Na2CO3 solution (100 ml). The aqueous layer was extracted with CH2Cl2 (3×100 ml), and the combined extract was washed with brine and dried over MgSO4 to obtain a concentrated white oil. The oil was recrystallized from Et2O to provide compound (19) as a white solid (9.55 g, 92% yield). 1H NMR (500 MHz, CDCl3): δ 7.26-7.19 (m, 10H), 5.04 (s, 4H), 3.34-3.05 (m, 12H), 2.9-2.6 (m, 8H), 1.35 (s, 18H); 13C NMR (125 MHz, CDCl3): δ 170.4, 156.3, 136.7, 128.3, 127.8, 127.7, 80.8, 66.8, 55.8, 54.2, 46.9, 46.5, 28.1; HRMS (FAB) calculated for C36H53N4O8: 669.3863 [(M+H)+], measured value: 669.3860 [(M+H)+].
Quantity
6.84 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-diisopropylethyl amine
Quantity
13.52 mL
Type
reactant
Reaction Step One
Quantity
4.82 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18][N:17]([C:23]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:24])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:34][C:35]([O:37][C:38]([CH3:41])([CH3:40])[CH3:39])=[O:36]>CC#N>[CH2:1]([O:8][C:9]([N:11]1[CH2:12][CH2:13][N:14]([CH2:34][C:35]([O:37][C:38]([CH3:41])([CH3:40])[CH3:39])=[O:36])[CH2:15][CH2:16][N:17]([C:23]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:24])[CH2:18][CH2:19][N:20]([CH2:34][C:35]([O:37][C:38]([CH3:41])([CH3:40])[CH3:39])=[O:36])[CH2:21][CH2:22]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCNCCN(CCNCC1)C(=O)OCC1=CC=CC=C1
Name
N,N′-diisopropylethyl amine
Quantity
13.52 mL
Type
reactant
Smiles
Name
Quantity
4.82 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a Na2CO3 solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
to obtain a concentrated white oil
CUSTOM
Type
CUSTOM
Details
The oil was recrystallized from Et2O

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.55 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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